molecular formula C12H24N2O2 B580589 tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1289385-02-9

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B580589
CAS No.: 1289385-02-9
M. Wt: 228.336
InChI Key: RKMARTBPQCEJTJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is a pyrrolidine derivative, which means it contains a five-membered nitrogen-containing ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2-((ethylamino)methyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product .

Chemical Reactions Analysis

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the unique features of this compound.

Biological Activity

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, known by its CAS number 1009075-39-1, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 228.33 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with an ethylamino group and a tert-butyl ester.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

1. Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit enzyme inhibition properties, particularly against enzymes involved in metabolic pathways. The specific interactions of this compound with target enzymes remain to be fully elucidated, but preliminary studies suggest potential inhibition of certain proteases and kinases.

2. Receptor Binding

This compound may interact with various receptors in the central nervous system (CNS). Its structural similarity to known neurotransmitter modulators suggests it could influence neurotransmitter systems, particularly those involving serotonin and dopamine.

The mechanism of action for this compound likely involves:

  • Binding Affinity : The compound's ability to bind to specific receptors or enzymes, modulating their activity.
  • Structural Interactions : The presence of the tert-butyl group may enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.

Research Findings

Recent studies have focused on synthesizing derivatives of pyrrolidine compounds to evaluate their biological activities. For instance:

CompoundActivityReference
Pyrrolidine Derivative AAnticonvulsant
Pyrrolidine Derivative BEnzyme Inhibition
Pyrrolidine Derivative CReceptor Modulation

These compounds exhibit varying degrees of biological activity, suggesting that modifications to the pyrrolidine structure can significantly impact efficacy.

Case Studies

  • Anticonvulsant Screening : A study evaluated a series of pyrrolidine derivatives for their anticonvulsant effects using animal models. While this compound was not directly tested, related compounds showed promising results in reducing seizure frequency and severity.
  • Receptor Binding Studies : Another investigation assessed the binding affinity of similar compounds to serotonin receptors. These studies indicated that modifications in the side chains could enhance receptor selectivity and potency.

Properties

IUPAC Name

tert-butyl 2-(ethylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMARTBPQCEJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693569
Record name tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-02-9
Record name tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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